Diethyl-(2-phenyl-quinazolin-4-yl)-amine

High-throughput screening GPCR pharmacology Protease inhibition

Diethyl-(2-phenyl-quinazolin-4-yl)-amine (CAS 1027640-81-8; IUPAC: N,N-diethyl-2-phenylquinazolin-4-amine hydrochloride, molecular formula C₁₈H₂₀ClN₃, molecular weight 313.8 g/mol) is a fully substituted 4-aminoquinazoline derivative bearing a 2-phenyl ring and a diethylamino group at the 4-position. The compound is supplied as the hydrochloride salt and belongs to the broad class of 2-phenylquinazolin-4-amines, a scaffold extensively explored for kinase inhibition, cytochrome P450 modulation, and NQO1 induction.

Molecular Formula C18H20ClN3
Molecular Weight 313.8 g/mol
Cat. No. B12620058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl-(2-phenyl-quinazolin-4-yl)-amine
Molecular FormulaC18H20ClN3
Molecular Weight313.8 g/mol
Structural Identifiers
SMILESCCN(CC)C1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3.Cl
InChIInChI=1S/C18H19N3.ClH/c1-3-21(4-2)18-15-12-8-9-13-16(15)19-17(20-18)14-10-6-5-7-11-14;/h5-13H,3-4H2,1-2H3;1H
InChIKeyUCDVRLYVPHGCTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.5 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl-(2-phenyl-quinazolin-4-yl)-amine: Chemical Identity and Procurement-Relevant Baseline for Quinazoline-Based Research


Diethyl-(2-phenyl-quinazolin-4-yl)-amine (CAS 1027640-81-8; IUPAC: N,N-diethyl-2-phenylquinazolin-4-amine hydrochloride, molecular formula C₁₈H₂₀ClN₃, molecular weight 313.8 g/mol) is a fully substituted 4-aminoquinazoline derivative bearing a 2-phenyl ring and a diethylamino group at the 4-position . The compound is supplied as the hydrochloride salt and belongs to the broad class of 2-phenylquinazolin-4-amines, a scaffold extensively explored for kinase inhibition, cytochrome P450 modulation, and NQO1 induction [1]. Its structural features—the 2-phenyl substituent and the tertiary diethylamino group—distinguish it from simpler 4-amino or 4-dimethylamino analogs and influence both its physicochemical profile and its behavior in high-throughput screening campaigns .

HTS readiness Documented multi-target screening footprint across GPCR, protease, and stress pathway assays
Permeability Diethylamino group and 2-phenyl ring support estimated logP~3.5–4.5 for cellular and CNS model studies
Salt form Supplied as hydrochloride salt with tertiary amine pKa~8–9.5 enabling pH-dependent solubility tuning

Why Diethyl-(2-phenyl-quinazolin-4-yl)-amine Cannot Be Simply Replaced by Generic 4-Aminoquinazoline Analogs


Within the 2-phenylquinazolin-4-amine series, the identity of the amine substituent at the 4-position fundamentally governs both physicochemical properties and target-interaction profiles. Replacing the diethylamino group of Diethyl-(2-phenyl-quinazolin-4-yl)-amine with a primary amine (4-amino-2-phenylquinazoline) eliminates the tertiary amine character, substantially reducing lipophilicity (estimated ΔlogP ≈ −1.5 to −2.0 relative to the diethyl derivative) and abolishing the steric bulk that occupies hydrophobic pockets in kinase and GPCR binding sites [1]. Conversely, substituting with a dimethylamino group retains tertiary amine character but sacrifices the extended hydrophobic surface area contributed by the ethyl chains, which can alter selectivity profiles across related targets [2]. Even closely related analogs such as N-(2-morpholinoethyl)-2-phenylquinazolin-4-amine, while active against BVDV RdRp (EC₅₀ = 9.7 ± 0.5 μM), exhibit different solubility and metabolic stability profiles that preclude direct functional substitution [3]. The quantitative evidence below substantiates why Diethyl-(2-phenyl-quinazolin-4-yl)-amine occupies a distinct position within this chemical space.

4-Amino-2-phenylquinazoline
Loss of tertiary amine character, lower lipophilicity (ΔlogP≈−1.5 to −2.0), and drastically lower pKa (~5.4) may shift membrane permeability and target engagement profiles.
4-Dimethylamino analog
Retains tertiary amine but reduced hydrophobic surface area can alter selectivity; limited documented HTS data compared to the diethyl congener.
Morpholinoethyl or extended amine analogs
Different solubility and metabolic stability profiles, and multi-step synthetic routes, preclude direct functional substitution without revalidation.

Quantitative Differentiation Evidence for Diethyl-(2-phenyl-quinazolin-4-yl)-amine Relative to Closest Analogs


HTS Multi-Target Screening Profile Demonstrates Broader Biological Interrogation Utility Compared to Mono-Targeted Analogs

Diethyl-(2-phenyl-quinazolin-4-yl)-amine has been evaluated in at least five distinct PubChem high-throughput screening assays spanning diverse target classes: RGS4 (PubChem AID 463111), mu/delta opioid receptors (AID 504326), ADAM17/TACE protease (AID 720648), muscarinic M1 receptor (AID 588814), and the IRE1-XBP1 unfolded protein response pathway (AID 463104) . This multi-target HTS footprint is substantially broader than that of the comparator 4-amino-2-phenylquinazoline, which appears in fewer than two documented PubChem screening entries, and exceeds the coverage of 4-dimethylamino-2-phenylquinazoline derivatives, which have been predominantly characterized only in basicity and synthetic studies [1]. The availability of a defined HTS activity profile enables procurement decisions based on known screening outcomes rather than unverified target predictions.

HTS multi-target scope
Reported
5 distinct PubChem assay entries vs <2 for 4-amino analog
Supports multi-target screening fit
Target diversity: GPCRs, metalloprotease, UPR pathway
High-throughput screening GPCR pharmacology Protease inhibition

Lipophilicity Advantage Over Primary Amine Analogs Supports Membrane-Permeable and CNS-Penetrant Research Applications

The diethylamino substituent of Diethyl-(2-phenyl-quinazolin-4-yl)-amine confers a calculated logP advantage over primary amine analogs. In a related quinazoline series, the computed logP of 4-diethylaminoquinazoline is 2.2, whereas the primary amine analog 4-aminoquinazoline exhibits a calculated logP of approximately 0.9 . This ΔlogP of ~1.3 units corresponds to a roughly 20-fold increase in octanol-water partition coefficient, a difference that is pharmaceutically meaningful for passive membrane permeability [1]. The compound's lipophilicity is further augmented by the 2-phenyl substituent, positioning it in a physicochemical range (estimated logP 3.5–4.5) that balances solubility with permeability for CNS and intracellular target applications.

Lipophilicity advantage
Class-level
ΔlogP ≈ +1.0–2.0
Supports membrane permeability review
Estimated logP 3.5–4.5; experimental validation pending
Physicochemical profiling Blood-brain barrier penetration Lipophilicity optimization

Tertiary Amine Basicity Differentiation Enables pH-Dependent Solubility Tuning Relative to Secondary and Primary Amine Quinazolines

The diethylamino group of Diethyl-(2-phenyl-quinazolin-4-yl)-amine is a tertiary amine with a predicted pKa (conjugate acid) in the range of 8.0–9.5, based on experimental pKa values of related 4-dialkylaminoquinazolines [1]. In contrast, the primary amine analog 4-amino-2-phenylquinazoline exhibits an experimentally determined pKa of 5.44 ± 0.23 [2]. This ~3–4 unit difference in basicity has direct practical consequences: the diethylamino compound can form stable hydrochloride salts (as supplied commercially) and will exhibit pH-dependent aqueous solubility that can be modulated through buffer selection, whereas the primary amine analog remains predominantly neutral at physiological pH and has limited salt-forming capacity.

Basicity difference
Head-to-head
ΔpKa ≈ +2.6–4.1 (400–12,000×)
Enables pH-dependent solubility control
4-amino analog pKa 5.44±0.23; diethylamino pKa~8.0–9.5 predicted
pKa modulation Salt formation Formulation development

2-Phenyl Substituent Confers Documented CYP1B1 Inhibitory Potential Absent in Non-Phenyl Quinazoline Scaffolds

The 2-phenyl substitution on the quinazoline core has been identified as a critical structural determinant for CYP1B1 inhibitory activity. In a systematic study of 2-phenylquinazolin-4-amines as selective CYP1B1 inhibitors, multiple compounds bearing the 2-phenyl-4-aminoquinazoline scaffold demonstrated the ability to significantly reverse paclitaxel resistance in A549 lung cancer cells [1]. The most potent analog (compound 14b) exhibited exceptional CYP1B1 inhibitory efficacy and selectivity. Quinazoline derivatives lacking the 2-phenyl group (e.g., simple 4-aminoquinazolines or 4-dialkylaminoquinazolines without 2-aryl substitution) have not been reported to exhibit comparable CYP1B1-directed activity, indicating that the 2-phenyl substituent present in Diethyl-(2-phenyl-quinazolin-4-yl)-amine is a key pharmacophoric element for this therapeutically relevant target class [2].

CYP1B1 scaffold link
Class-level
2-Phenyl scaffold associated with CYP1B1 inhibition
Scaffold-level CYP1B1 context for further study
Specific IC₅₀ for the diethyl analog not yet reported
CYP1B1 inhibition Chemoresistance reversal Cancer pharmacology

NQO1 Induction Class Potential Coupled with Diethylamino-Specific Lipophilicity Distinguishes This Compound from Hydrophilic 4-Amino-2-phenylquinazoline NQO1 Inducers

The 2-phenylquinazolin-4-amine scaffold has been validated as a productive NQO1 inducer chemotype: the most potent analog in one series (compound 7) achieved a CD value (concentration doubling NQO1 specific activity) of 0.4 μM in murine hepatoma cells [1]. A related series identified compound 12 with a CD value of 70 nM [2]. All active NQO1 inducers in these studies bear the 2-phenylquinazolin-4-amine core. Critically, the most potent inducers in the 2016 Ghorab study incorporated lipophilic N-substituents at the 4-amino position, suggesting that the diethylamino group of Diethyl-(2-phenyl-quinazolin-4-yl)-amine may further enhance NQO1 induction potency through improved cellular penetration relative to more polar 4-substituents. The reference NQO1 inducer sulforaphane consistently gave a CD value of 0.2 μM in the same assay system [3], providing a cross-study benchmark for potency assessment.

NQO1 induction class
Class-level
Class CD values 0.07–0.4 μM (sulforaphane 0.2 μM)
Supports NQO1 pathway research
Diethyl analog not individually tested; lipophilicity may enhance cell entry
NQO1 induction Cytoprotection Keap1-Nrf2 pathway

Synthetic Accessibility from Common 4-Chloro-2-phenylquinazoline Intermediate Provides Procurement Scalability Advantage Over Multi-Step Custom Analogs

Diethyl-(2-phenyl-quinazolin-4-yl)-amine is prepared via a single-step nucleophilic aromatic substitution of 4-chloro-2-phenylquinazoline with diethylamine . This synthetic route mirrors the established protocol for 4-(N,N-dimethylamino)-2-phenylquinazoline, which proceeds in ~97% yield from the same chloro intermediate and dimethylamine . The convergence on a common commercially available intermediate (4-chloro-2-phenylquinazoline) means that the diethyl analog can be resupplied with comparable efficiency to the dimethyl analog, but with the added benefit that diethylamine is less volatile and easier to handle than dimethylamine gas, potentially improving batch-to-batch consistency in larger-scale preparations. By contrast, analogs requiring multi-step sequences (e.g., N-(2-morpholinoethyl)-2-phenylquinazolin-4-amine, which demands an additional alkylation step) introduce longer lead times and higher cumulative synthetic risk.

Synthetic efficiency
Head-to-head
1 step vs ≥2 for morpholino analog
Single-step procurement context
Analogous to dimethyl synthesis (97% yield reported)
Synthetic route efficiency Scalable procurement Cost-effective resupply

Recommended Research and Industrial Application Scenarios for Diethyl-(2-phenyl-quinazolin-4-yl)-amine Based on Quantitative Differentiation Evidence


CYP1B1-Mediated Chemoresistance Reversal Studies in Non-Small Cell Lung Cancer Models

The 2-phenylquinazolin-4-amine scaffold has been definitively linked to CYP1B1 inhibition and paclitaxel resistance reversal in A549 cells, as demonstrated by the 2024 Journal of Medicinal Chemistry study where compound 14b exhibited exceptional CYP1B1 inhibitory efficacy and selectivity [1]. Diethyl-(2-phenyl-quinazolin-4-yl)-amine, bearing this validated scaffold, is appropriate for structure-activity relationship expansion studies aimed at optimizing CYP1B1 selectivity over CYP1A1 and CYP1A2. Its enhanced lipophilicity relative to primary amine analogs (estimated ΔlogP ≈ +1.0 to +2.0) may improve intracellular accumulation in tumor cells, a critical parameter for chemoresistance reversal applications.

Keap1-Nrf2-ARE Pathway Activation and NQO1 Induction Screening in Oxidative Stress Models

The 2-phenylquinazolin-4-amine class has produced NQO1 inducers with CD values as low as 70 nM (compound 12) and 0.4 μM (compound 7), outperforming the benchmark sulforaphane (CD = 0.2 μM) by up to 2.9-fold [2]. Diethyl-(2-phenyl-quinazolin-4-yl)-amine, combining the validated NQO1-inducing 2-phenylquinazolin-4-amine core with a lipophilic diethylamino substituent predicted to enhance cell penetration, is a logical candidate for Nrf2-dependent cytoprotection assays in murine Hepa1c1c7 or human cell lines. The compound's hydrochloride salt form and pH-dependent solubility (pKa ~8.0–9.5) facilitate preparation of dosing solutions at physiologically compatible pH.

Multi-Target HTS Library Screening for GPCR, Protease, and Stress Response Pathway Modulators

With documented HTS entries across five distinct target classes (RGS4 GPCR signaling, mu/delta opioid receptors, ADAM17 metalloprotease, M1 muscarinic receptor, and IRE1-XBP1 unfolded protein response), Diethyl-(2-phenyl-quinazolin-4-yl)-amine provides procurement teams with a compound whose screening history spans targets of interest in neuropharmacology, inflammation, and cancer biology . This multi-target footprint distinguishes it from analogs with narrower documented screening coverage, reducing the probability of acquiring a compound whose biological activity is entirely unknown. Researchers initiating pilot screens or building focused compound collections benefit from this pre-existing activity information to prioritize follow-up assays.

Quinazoline Scaffold Diversification for Kinase Inhibitor Lead Generation with Favorable Physicochemical Properties

The diethylamino substituent at the 4-position of the quinazoline core, in conjunction with the 2-phenyl group, creates a steric and electronic profile that mimics key pharmacophoric features of ATP-competitive kinase inhibitors such as gefitinib and erlotinib [3]. The compound's predicted logP (~3.5–4.5) falls within the optimal range for kinase inhibitor drug-likeness, while its tertiary amine basicity enables salt formation that can be exploited for solubility optimization. Researchers using this compound as a starting scaffold for kinase inhibitor design benefit from the single-step synthetic accessibility from 4-chloro-2-phenylquinazoline, enabling rapid analog generation through parallel amination reactions.

Application
Selection Property
Validation Focus
CYP1B1 pathway inhibition studies in lung cancer cell models
2-Phenylquinazoline scaffold for CYP1B1 selectivity
CYP1B1 isoform selectivity over CYP1A1/1A2; chemoresistance model endpoints
NQO1 induction screening in oxidative stress models
NQO1-inducing 2-phenylquinazoline core with lipophilic diethylamino substitution
NQO1 enzyme activity (CD value) in murine/human hepatoma cells; Keap1-Nrf2 pathway readouts
Multi-target HTS library screening for GPCR, protease, and stress pathway modulators
Documented multi-target HTS footprint across five distinct target classes
Assay-specific hit confirmation; selectivity profiling across target families
Quinazoline scaffold diversification for kinase inhibitor design
ATP-competitive kinase inhibitor pharmacophore mimicry; favorable logP and salt formation
Kinase panel selectivity; permeability and solubility profiling for lead optimization
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